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Compound of Interest

Cycloheptylmethanamine
Compound Name:
Hydrochloride

Cat. No.: B030191

Cycloheptylmethanamine hydrochloride is an organic salt consisting of the protonated form
of cycloheptylmethanamine and a chloride anion. As a primary amine tethered to a seven-
membered aliphatic ring, its structure suggests potential applications as a building block in
medicinal chemistry and materials science. Direct experimental data for this specific compound
is not extensively documented in publicly available literature. Therefore, this guide provides a
comprehensive theoretical and predictive analysis of its core properties.

For professionals in drug development, understanding the theoretical profile of a molecule is a
cornerstone of modern research. It enables the early-stage filtering of candidates, guides
synthetic efforts, and provides a foundational dataset for more complex modeling. By
leveraging established chemical principles and data from structurally analogous compounds,
we can construct a robust, predictive profile of Cycloheptylmethanamine Hydrochloride.
This document outlines its predicted physicochemical characteristics, offers insights from
computational modeling, details expected spectral signatures for identification, and provides a
theoretical safety assessment.

Part 1: Predicted Physicochemical and Molecular
Properties

The fundamental physicochemical properties of a compound govern its behavior in both
chemical and biological systems. Properties such as solubility, lipophilicity (logP), and acid
dissociation constant (pKa) are critical determinants of a drug candidate's pharmacokinetics.
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The following properties for Cycloheptylmethanamine Hydrochloride are predicted based on
its chemical structure and data from analogous compounds.
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Property

Predicted Value /
Descriptor

Significance in Drug
Development

Molecular Formula

CsH1sCIN

Provides the elemental
composition for molecular
weight calculation and

elemental analysis.

Molecular Weight

163.69 g/mol

Influences diffusion rates, and
is a key parameter in Lipinski's
Rule of Five for oral

bioavailability.

IUPAC Name

Cycloheptylmethanamine;hydr

ochloride

Unambiguous chemical
identifier based on systematic

nomenclature.

SMILES String

ClCcccccceiceN.al

A machine-readable line
notation used in
cheminformatics databases

and modeling software.

InChl Key

FGOQJKFBHPDVMW-
UHFFFAOYSA-N

A hashed, unique structural
identifier for database

searching.

Predicted pKa

~10.5-10.8

Governs the ionization state at
physiological pH (7.4),
impacting receptor binding,
solubility, and membrane

permeability.

Predicted XLogP3

~2.5-2.8

Measures lipophilicity. This
value suggests moderate lipid
solubility, indicating potential
for good membrane

absorption.

Hydrogen Bond Donors

3 (from the -NHs* group)

The protonated amine group
can donate hydrogen bonds,

influencing interactions with
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biological targets and water

solubility.
] The chloride ion can accept
Hydrogen Bond Acceptors 1 (from the CI~ anion)
hydrogen bonds.
Predicts transport properties. A
value below 140 A2 is
Polar Surface Area 26.02 A2 (for the free base)

generally associated with good

cell membrane permeability.

) As a hydrochloride salt of a
Soluble in water and polar ] o
_ - _ _ primary amine, it is expected to
Predicted Solubility protic solvents like methanol

have good aqueous solubility,
and ethanol[1][2].

which is crucial for formulation.

Part 2: Computational Analysis and Molecular
Modeling

Computational chemistry provides powerful tools to investigate molecular properties that are
difficult or time-consuming to measure experimentally.

Conformational Landscape

The seven-membered cycloheptyl ring is conformationally flexible, existing primarily in two low-
energy conformations: the twist-chair and the chair. The energy barrier between these forms is
low, meaning the molecule will exist as a dynamic equilibrium of conformers in solution. This
flexibility is a critical consideration in drug design, as the molecule's three-dimensional shape
and ability to adapt to a binding site are key to its biological activity. Computational methods,
such as molecular dynamics simulations, can be employed to explore this conformational
space and identify the most probable shapes the molecule will adopt.

Quantum Chemical Predictions

Density Functional Theory (DFT) is a robust method for predicting the electronic structure and
properties of molecules. A typical workflow for analyzing Cycloheptylmethanamine
Hydrochloride would involve:

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://chembk.com/en/chem/Cyclobutanemethanamine%20HCl
https://cdn.caymanchem.com/cdn/insert/19551.pdf
https://www.benchchem.com/product/b030191?utm_src=pdf-body
https://www.benchchem.com/product/b030191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

o Geometry Optimization: Calculating the lowest energy 3D structure of the molecule.

e Frequency Analysis: Confirming the optimized structure is a true energy minimum and
predicting its infrared (IR) spectrum.

» Electronic Property Calculation: Determining properties like the electrostatic potential
surface, which reveals the charge distribution across the molecule. For
Cycloheptylmethanamine Hydrochloride, this would show a high positive charge density
localized on the ammonium group (-NHs*), making it a prime site for electrostatic interactions

with negatively charged residues in a protein binding pocket.

Input

SMILES String
(C1CCCCCC1CN.CI)

4 In-Silico Analysis Workflow R
[Generate 3D Coordinates]
lnitial Structure
Geometry Optimization
(e.g., DFT)
%ptimized Geometry l
Grequency CalculatiorD G’roperty CalculatiorD

- J

Predic%ed Outputs

Gredlcted Spectr] E’hysicochemical Properties] EEIectrostatlc PotennaD

(IR, NMR) (pKa, logP, PSA) & Reactivity
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Caption: Workflow for the in-silico analysis of Cycloheptylmethanamine Hydrochloride.

Part 3: Predicted Spectral Data for Structural
Verification

For any researcher synthesizing or handling this compound, spectral data is the gold standard
for identity confirmation. The following tables outline the predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Predictions are based on established chemical shift principles|[3].

Table 1: Predicted *H NMR Data (in D20)
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Predicted Chemical Predicted
Protons

Shift (6, ppm) Multiplicity

Rationale

-CH2-NHs* ~2.9-3.1 Doublet (d)

Protons are adjacent
to the electron-
withdrawing
ammonium group,
causing significant
deshielding.

-CH-(CH2)e ~1.8-2.0 Multiplet (m)

The methine proton
on the cycloheptyl ring
to which the
aminomethyl group is

attached.

Cycloheptyl Ring

The numerous,
chemically similar

protons on the flexible

~1.2-1.8 Broad Multiplets (m)

Protons (-CHz-)

ring would overlap,
creating complex,

broad signals.

Table 2: Predicted 3C NMR Data (in D20)

Predicted Chemical Shift

Carbon Atom Rationale
(5, ppm)
The carbon atom directly
CH2-NHs* ~45 - 50 bonded to the nitrogen is
deshielded.
The methine carbon of the
CH-(CH2)s ~38-42 _
cycloheptyl ring.
Multiple peaks are expected in
Cycloheptyl Ring Carbons (- - this region corresponding to

CHz-)

the different carbon

environments in the ring.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. As a hydrochloride salt of a primary
amine, the spectrum would be dominated by vibrations of the ammonium group.

Predicted Wavenumber

Functional Group Vibration Type
(cm™)
N-H (Ammonium Salt) 3000 - 3300 (broad) Stretch
C-H (sp? Aliphatic) 2850 - 2960 Stretch
N-H (Ammonium Salt) 1500 - 1600 Bend (Asymmetric/Symm)
C-N 1000 - 1250 Stretch

Mass Spectrometry (MS)

In a mass spectrometer using electrospray ionization (ESI+), the observed ion would be the
protonated free base (the cation).

e Predicted Molecular lon (M+H)*: m/z 128.14

o Rationale: The molecular weight of the free base, Cycloheptylmethanamine (CsH17N), is
127.23 g/mol . In positive ion mode, it would capture a proton, giving a mass-to-charge ratio
of approximately 128.14.

o Key Fragmentation: A primary fragmentation pathway would be the loss of the cycloheptyl
radical, leading to a fragment at m/z 30.04, corresponding to [CH2=NHz]*. Another significant
fragmentation would be the loss of the aminomethyl group, resulting in the cycloheptyl cation
at m/z 99.12.

Part 4: Theoretical Safety, Hazard, and
Pharmacological Profile

While no specific toxicological studies exist for this compound, a reliable hazard assessment
can be extrapolated from GHS data for structurally similar amine hydrochlorides available in the
PubChem database[4][5][6].
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e Predicted GHS Hazard Statements:

o

H302: Harmful if swallowed.[4][5] This is a common classification for amine salts.

[¢]

H315: Causes skin irritation.[5][6]

H318/H319: Causes serious eye damagel/irritation.[4][5][6] Amine salts can be corrosive or

o

severely irritating to the eyes.

[¢]

H335: May cause respiratory irritation.[5][6]

Handling Recommendations: Based on this theoretical profile, standard personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when
handling this compound. Work should be performed in a well-ventilated area or a chemical
fume hood.

Theoretical Pharmacological Context: Primary amines with bulky aliphatic groups are common
motifs in pharmacologically active compounds. The cycloheptyl group provides lipophilicity,
which can facilitate passage through biological membranes. The primary amine serves as a
key interaction point, capable of forming strong ionic and hydrogen bonds with biological
targets. While purely speculative without experimental data, this structural class could be
explored for activity in areas where cationic amines are known to be effective, such as in
receptor antagonism or as channel modulators.

Cycloheptylmethanamine HCI
Molecular Structure [ CsH1sCIN

The&retical Properties \
pKa: ~10.6

Physicochemical Spectral Signatures Predicted Hazards (GHS)

logP: ~2.6 | Solubility: High in H20 H NMR: ~2.9-3.1 ppm (-CHzN) [ MS (M+H)*: m/z 128.14 H302: Harmful if swallowed [ H318: Causes serious eye damage

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/18784136
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclobutylmethanamine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclobutylmethanamine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/50988531
https://pubchem.ncbi.nlm.nih.gov/compound/18784136
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclobutylmethanamine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/50988531
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclobutylmethanamine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/50988531
https://www.benchchem.com/product/b030191?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Caption: Summary of the key theoretical properties of Cycloheptylmethanamine
Hydrochloride.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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